4'-(Methylthio)acetophenone

Description

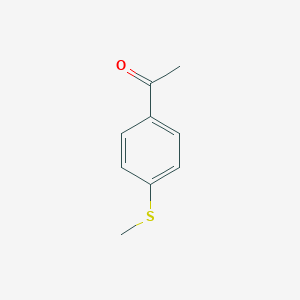

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECUZQLBQKNEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075129 | |

| Record name | 4'-(Methylmercapto)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-09-2 | |

| Record name | 1-[4-(Methylthio)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Methylthio)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1778-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(Methylmercapto)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(methylthio)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-(Methylthio)phenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN9JM37X2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 4'-(Methylthio)acetophenone, a key intermediate in the pharmaceutical industry, notably in the synthesis of anti-inflammatory drugs like Rofecoxib.[1][2] This document details two core synthetic pathways: the traditional Friedel-Crafts acylation and a more environmentally benign approach utilizing solid acid catalysts. The guide includes detailed experimental protocols, quantitative data analysis, and mechanistic diagrams to facilitate a thorough understanding for researchers and professionals in drug development.

Friedel-Crafts Acylation with Acetyl Chloride and Aluminum Chloride

The most established method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole (B89551) with acetyl chloride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is widely used for the preparation of aromatic ketones.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates with the chlorine atom of acetyl chloride, leading to the cleavage of the C-Cl bond and the formation of the acylium ion (CH₃CO⁺). This ion then attacks the electron-rich aromatic ring of thioanisole. The methylthio (-SCH₃) group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product, this compound. A subsequent deprotonation of the intermediate carbocation rearomatizes the ring and regenerates the Lewis acid catalyst in the presence of a proton.

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Thioanisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Dichloromethane (anhydrous)

-

Concentrated Hydrochloric Acid

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition of acetyl chloride is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically high, often exceeding 80% | General literature |

| Purity | High after recrystallization | General literature |

| Reaction Time | 2-4 hours | General literature |

| Reaction Temp. | 0 °C to Room Temperature | General literature |

Green Synthesis using Solid Acid Catalysts

In an effort to develop more environmentally friendly synthetic routes, solid acid catalysts have been investigated as alternatives to Lewis acids like AlCl₃. These catalysts are often reusable, non-corrosive, and minimize the production of acidic waste streams. Ion-exchange resins, such as Amberlyst-15, have shown particular promise in the acylation of thioanisole with acetic anhydride (B1165640).[1][3]

Reaction Mechanism

The mechanism with a solid acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst-15), involves the protonation of acetic anhydride by the acidic sites on the catalyst surface. This protonation enhances the electrophilicity of one of the carbonyl carbons, which is then attacked by the electron-rich thioanisole ring. The subsequent steps of deprotonation and rearomatization are similar to the classical Friedel-Crafts mechanism.

Caption: Solid Acid Catalyzed Acylation Mechanism.

Experimental Protocol

The following is a general procedure for the acetylation of aromatic compounds using Amberlyst-15, adapted for the synthesis of this compound.

Materials:

-

Thioanisole

-

Acetic Anhydride

-

Amberlyst-15 (pre-dried)

-

Toluene (or another suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, combine thioanisole (1.0 equivalent), acetic anhydride (1.5-2.0 equivalents), and Amberlyst-15 (e.g., 10-20 wt% relative to thioanisole).

-

Add a suitable solvent, such as toluene, or perform the reaction neat.

-

Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst.

-

Wash the recovered catalyst with a solvent (e.g., acetone (B3395972) or ethyl acetate) and dry for reuse.

-

Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Quantitative Data and Comparison

| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 - RT | 2-4 | >80 | General |

| Amberlyst-15 | Acetic Anhydride | Toluene/Neat | 80-120 | 4-8 | 70-90 | Adapted from[4] |

| Zeolite H-BEA | Acetic Anhydride | Neat | 160 | 5 | ~75 | [5] (for anisole) |

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both synthetic methods.

Caption: Workflow for Traditional Friedel-Crafts Synthesis.

Caption: Workflow for Green Synthesis with Solid Acid Catalyst.

Characterization of this compound

The final product is a white to off-white solid. Its identity and purity can be confirmed by various analytical techniques.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight | 166.24 g/mol |

| Melting Point | 80-82 °C |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -SCH₃), ~2.6 (s, 3H, -COCH₃), ~7.2 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~15.0, ~26.5, ~125.0, ~128.5, ~135.0, ~145.0, ~197.5 |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1600, ~1590 (C=C aromatic stretch) |

| Mass Spectrum (m/z) | 166 (M⁺), 151 (M⁺ - CH₃), 123 (M⁺ - COCH₃) |

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Conclusion

Both the traditional Friedel-Crafts acylation and the solid acid-catalyzed method are effective for the synthesis of this compound. The choice of method will depend on factors such as scale, environmental considerations, and available resources. The traditional method is robust and high-yielding but generates significant waste. The use of solid acid catalysts like Amberlyst-15 offers a greener alternative with the potential for catalyst recycling, aligning with the principles of sustainable chemistry. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 4'-(Methylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Methylthio)acetophenone, also known as p-(methylthio)acetophenone or 4-acetylthioanisole, is an organic sulfur-containing compound. It serves as a key intermediate in the synthesis of various organic molecules, notably in the pharmaceutical industry.[1][2] Its industrial preparation is often achieved through the Friedel-Crafts acylation of thioanisole (B89551).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant logical and workflow diagrams.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀OS | |

| Molecular Weight | 166.24 g/mol | |

| CAS Number | 1778-09-2 | |

| Appearance | White to Off-White Solid/Crystal | [1] |

| Melting Point | 80-82 °C | |

| Boiling Point | 135 °C at 1 mmHg | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [2] |

| InChI Key | JECUZQLBQKNEMW-UHFFFAOYSA-N |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

| Spectroscopy | Description |

| ¹H NMR | Spectra are available in spectral databases.[3] The spectrum would be expected to show a singlet for the methylthio protons, a singlet for the acetyl protons, and signals in the aromatic region for the disubstituted benzene (B151609) ring. |

| ¹³C NMR | Spectra are available in spectral databases.[3] The spectrum would display distinct signals for the methyl carbons of the methylthio and acetyl groups, the carbonyl carbon, and the aromatic carbons. |

| Infrared (IR) | Spectra are available in spectral databases.[3] Key characteristic peaks would include a strong absorption for the carbonyl (C=O) stretch, C-H stretches for the aromatic and methyl groups, and C-S stretching vibrations. |

| Mass Spectrometry (MS) | Mass spectra obtained by gas chromatography-mass spectrometry (GC-MS) are available.[3][4] The molecular ion peak would be observed, along with characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical and spectroscopic properties are provided below.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Insert a calibrated thermometer into the apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting). The recorded range is the melting point of the sample.[5]

Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation apparatus. For micro-scale determination, the capillary method can be employed.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound (if melted) into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[6]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into a heating bath.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7]

Infrared (IR) Spectroscopy

An IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin solid film.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

Salt plates (e.g., NaCl or KBr) and a suitable volatile solvent (for thin film)

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into the collar of a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Procedure (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[8]

-

Apply a drop of this solution onto a salt plate.[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[8]

-

Place the salt plate in the sample holder of the spectrometer and acquire the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent.

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipette

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a clean, dry NMR tube.[3][9]

-

Add a small amount of an internal standard, such as TMS (0 ppm), if not already present in the solvent.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Insert the NMR tube into the spectrometer's probe.

-

Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to optimize the magnetic field homogeneity.[9]

Synthesis Workflow and Logical Relationships

Synthesis of this compound via Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of thioanisole using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2]

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Spectroscopic Identification

The identification of this compound relies on the correlation of data from various spectroscopic techniques.

Caption: Logical workflow for the structural confirmation of this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (N95 or equivalent) are recommended when handling the solid material.[1]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

- 1. 4 -(Methylthio)acetophenone 97 1778-09-2 [sigmaaldrich.com]

- 2. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Spectral Data of 4'-(Methylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-(Methylthio)acetophenone, a key intermediate in the synthesis of various compounds, including the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx).[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Chemical Structure and Properties

-

Chemical Name: this compound[1]

-

Synonyms: p-(Methylthio)acetophenone, 4-(Acetyl)thioanisole[1]

-

CAS Number: 1778-09-2

-

Molecular Formula: C9H10OS[2]

-

Molecular Weight: 166.24 g/mol [2]

-

Appearance: White to Off-White Solid[1]

-

Melting Point: 80-82 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| 7.25 | Doublet | 2H | Aromatic Protons (ortho to -SCH₃) |

| 2.55 | Singlet | 3H | Acetyl Protons (-COCH₃) |

| 2.50 | Singlet | 3H | Methylthio Protons (-SCH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | Carbonyl Carbon (C=O) |

| 145.5 | Aromatic Carbon (-C-SCH₃) |

| 130.5 | Aromatic Carbon (-C-C=O) |

| 128.5 | Aromatic Carbons (ortho to C=O) |

| 125.0 | Aromatic Carbons (ortho to -SCH₃) |

| 26.5 | Acetyl Carbon (-COCH₃) |

| 14.5 | Methylthio Carbon (-SCH₃) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.[3]

Instrument Setup and Data Acquisition (General):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[4]

-

Shim the magnetic field to achieve homogeneity and optimize resolution.[4]

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[4]

-

Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.[4]

-

Set a relaxation delay (d1) to allow for full relaxation of the nuclei between pulses, which is crucial for quantitative analysis.[4]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[4]

-

Phase the resulting spectrum to obtain a pure absorption spectrum.

-

Perform a baseline correction.

-

Reference the spectrum using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.[4]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1670 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Bending |

| ~820 | Strong | para-disubstituted Benzene C-H Bend |

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

This method is suitable for solid samples.[5]

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[5]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. If the peaks are too intense, the film is too thick; clean the plate and prepare a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[5]

-

After analysis, clean the salt plate with a dry solvent (e.g., acetone) and return it to a desiccator.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

MS Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 151 | ~80 | [M - CH₃]⁺ |

| 123 | ~40 | [M - COCH₃]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile solids like this compound, direct insertion or a heated probe can be used.[6]

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), removes an electron from the molecule to form a molecular ion ([M]⁺).[6]

-

Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[7]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.[6]

Visualization of Methodologies

The following diagrams illustrate the relationships between the spectral data and the experimental workflow.

Caption: Relationship between spectroscopic techniques and structural information.

Caption: General experimental workflow for spectral analysis.

References

- 1. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4'-(Methylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4'-(Methylthio)acetophenone. While primarily recognized as a key synthetic intermediate in the production of the selective COX-2 inhibitor Rofecoxib (Vioxx), the inherent bioactivity of this acetophenone (B1666503) derivative warrants further investigation. This document explores its likely pharmacological effects, drawing inferences from its chemical structure and the established activities of related acetophenone compounds. Detailed experimental protocols for assessing its anti-inflammatory, antioxidant, and cytotoxic properties are provided, alongside illustrative signaling pathways and workflows to guide future research and drug discovery efforts.

Introduction

This compound is an aromatic ketone characterized by a methylthio group at the para position of the acetophenone structure. Its principal role to date has been in the synthesis of Rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor formerly used for the treatment of inflammatory disorders. The structural contribution of this compound to a known anti-inflammatory drug strongly suggests that it may possess intrinsic activity within the cyclooxygenase pathway.

The broader class of acetophenones has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. This guide synthesizes the available information to present a prospective analysis of this compound's biological activity, offering a foundational resource for researchers aiming to explore its therapeutic potential.

Synthesis of Rofecoxib from this compound

The chemical lineage of this compound as a precursor to Rofecoxib provides the primary rationale for investigating its anti-inflammatory properties. The synthesis pathway highlights the structural incorporation of the 4'-(methylthio)phenyl moiety into the final active drug molecule.

4'-(Methylthio)acetophenone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Methylthio)acetophenone, also known as p-(methylthio)acetophenone or 4-acetylthioanisole, is a sulfur-containing aromatic ketone that has emerged as a crucial intermediate and building block in organic synthesis. Its unique structural features, comprising a reactive acetyl group and a modifiable methylthio moiety, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a particular focus on its role in the development of pharmaceuticals. It serves as a technical resource, offering detailed experimental protocols and structured data to aid researchers in leveraging this compound for novel synthetic endeavors.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature.[1] Its key physical and spectroscopic properties are summarized below, providing essential data for its identification and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1778-09-2 | [2][3] |

| Molecular Formula | C₉H₁₀OS | [2] |

| Molecular Weight | 166.24 g/mol | [2][3] |

| Melting Point | 80-82 °C | [2][3][4] |

| Boiling Point | 135 °C (at 1 mmHg) | [2] |

| Appearance | White to Off-White Solid/Powder | [1][2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| InChI Key | JECUZQLBQKNEMW-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(=O)C1=CC=C(SC)C=C1 | [2][4] |

Synthesis of this compound

The most common and industrially practiced method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole.[2][3][4] This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][5]

Caption: Friedel-Crafts acylation of thioanisole.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is adapted from a reported synthesis used as a first step in the preparation of Rofecoxib.[5]

Materials:

-

Thioanisole (3.22 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (4.5 mol)

-

Acetyl Chloride (4.33 mol)

-

Ethylene (B1197577) Dichloride (EDC) (2.0 L)

-

Ice water

-

5% NaOH solution

-

Saturated brine solution

Procedure:

-

A solution of anhydrous AlCl₃ (600 g, 4.5 mol) in ethylene dichloride (2.0 L) is prepared in a suitable reaction vessel and cooled to 0-5 °C in an ice bath.

-

Acetyl chloride (308 mL, 4.33 mol) is added to the cold solution.

-

Thioanisole (378 mL, 3.22 mol) is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a benzene:ethyl acetate (B1210297) (7:3) solvent system.

-

Upon completion, the reaction is quenched by carefully pouring the mixture into 2.0 L of ice water.

-

The organic layer is separated, washed sequentially with 5% NaOH solution (1.0 L), water (1.0 L), and saturated brine solution (1.0 L).

-

The resulting organic layer, containing the product, can be used directly in subsequent steps or concentrated under reduced pressure to yield solid this compound. A sample obtained by evaporating the solvent gives a product with a melting point of 80.5-81.5 °C.[5]

Applications as a Building Block in Organic Synthesis

This compound is a key starting material for several important classes of compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of Rofecoxib (Vioxx)

This compound is a pivotal precursor in the synthesis of Rofecoxib, a selective COX-2 inhibitor.[2][4][6] The synthesis involves a multi-step sequence starting with the oxidation of the methylthio group, followed by bromination and subsequent cyclization.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]

- 3. 4′-(甲硫基)苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4 -(Methylthio)acetophenone 97 1778-09-2 [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 4′-(甲硫基)苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

The Discovery and History of 4'-(Methylthio)acetophenone: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

4'-(Methylthio)acetophenone, a sulfur-containing aromatic ketone, has emerged as a pivotal building block in organic synthesis, most notably as a key intermediate in the manufacture of prominent pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and its conversion to downstream products are presented, alongside a thorough compilation of its spectral data. This document aims to serve as a valuable resource for scientists and researchers engaged in synthetic chemistry and drug discovery.

Introduction

This compound, also known as p-acetylthioanisole, is a crystalline solid with the chemical formula C₉H₁₀OS. Its strategic importance lies in its utility as a precursor to various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx). The presence of both a ketone and a methylthio group provides versatile handles for further chemical modifications, making it a valuable synthon in medicinal chemistry.

Discovery and History

While the precise moment of its first synthesis is not definitively documented in readily available literature, early reports of this compound appear in the mid-20th century. A notable early synthesis was reported in the Journal of the American Chemical Society in 1951. Its industrial significance grew with the development of COX-2 inhibitor drugs in the late 20th century, where it was identified as a crucial starting material. The industrial preparation is primarily achieved through the Friedel-Crafts acylation of thioanisole (B89551).[1] This reaction, first discovered in 1877 by Charles Friedel and James Crafts, has been adapted and optimized for the large-scale production of this key intermediate.

Physicochemical and Spectral Data

A comprehensive summary of the physical, chemical, and spectral properties of this compound is provided below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1778-09-2 | [1] |

| Molecular Formula | C₉H₁₀OS | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 80-82 °C (lit.) | [1] |

| Boiling Point | 135 °C at 1 mmHg | [1] |

| Solubility | Soluble in chloroform, methanol | [1] |

| Density | 1.137 g/cm³ (estimate) | [1] |

Spectral Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.89 (d, J=8.7 Hz, 2H), 7.23 (d, J=8.7 Hz, 2H), 2.55 (s, 3H), 2.52 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 196.9, 145.5, 130.6, 128.8, 125.1, 26.5, 14.8 | |

| Infrared (IR) | ν (cm⁻¹): 1665 (C=O), 1590, 1358, 1267, 956, 815 | |

| Mass Spectrometry (MS) | m/z (%): 166 (M⁺, 100), 151 (95), 123 (30), 108 (25), 77 (20) | [3] |

| UV-Vis | Available spectra can be found in databases such as SpectraBase. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion are provided below.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Thioanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension with stirring.

-

After the addition of acetyl chloride is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.[5]

-

Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Oxidation to 4'-(Methylsulfonyl)acetophenone

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Sodium tungstate

-

Sulfuric acid

-

Ethylene (B1197577) dichloride (EDC)

Procedure:

-

Dissolve this compound in ethylene dichloride.

-

To this solution, add water, sodium tungstate, and sulfuric acid.[5]

-

Heat the mixture to 40-45 °C.

-

Add a 30% hydrogen peroxide solution dropwise while maintaining the temperature at 50 °C.[5]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4'-(Methylsulfonyl)acetophenone.

Logical and Experimental Workflows

The following diagrams illustrate the key synthetic pathways involving this compound.

Caption: Friedel-Crafts acylation of thioanisole.

Caption: Synthetic pathway to Rofecoxib.

Conclusion

This compound is a compound of significant industrial and academic interest. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity have established it as a cornerstone in the synthesis of various important molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its history, properties, and synthetic applications, intended to aid researchers in their scientific endeavors.

References

Theoretical Studies on 4'-(Methylthio)acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

4'-(Methylthio)acetophenone is a white to off-white solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H10OS | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| CAS Number | 1778-09-2 | [1] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 135 °C | [1] |

| Appearance | White to Off-White Solid | |

| SMILES | CC(=O)c1ccc(SC)cc1 | |

| InChI | 1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of thioanisole (B89551).[1] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride

This method is a classical approach to the synthesis of aryl ketones.

Protocol:

-

Anhydrous aluminum chloride (AlCl3) is suspended in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Acetyl chloride (CH3COCl) is added dropwise to the stirred suspension.

-

Thioanisole (C6H5SCH3) is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature (typically 0-5 °C) for a specified duration.

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water, often containing hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with a sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Greener Synthesis using Solid Acid Catalysts

In an effort to develop more environmentally friendly processes, research has focused on replacing homogeneous Lewis acids with solid acid catalysts. One notable study by Yadav and Bhagat (2005) explored the use of catalysts such as Amberlyst-15 for the acylation of thioanisole with acetic anhydride.[1]

Protocol (based on Yadav and Bhagat, 2005):

-

Thioanisole, acetic anhydride, and the solid acid catalyst (e.g., Amberlyst-15) are charged into a batch reactor equipped with a stirrer and a condenser.

-

The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required reaction time.

-

After the reaction, the catalyst is separated from the reaction mixture by filtration.

-

The product, this compound, is isolated from the filtrate, typically through distillation or crystallization.

Theoretical and Computational Analysis: A Methodological Framework

As of the compilation of this guide, a detailed theoretical study reporting the quantum chemical calculations for this compound is not publicly available. However, numerous studies on analogous acetophenone (B1666503) derivatives provide a robust framework for such an investigation. The following sections outline the standard computational methodologies that would be employed.

Computational Details: A Template

Quantum chemical calculations are typically performed using density functional theory (DFT), a method that offers a good balance between computational cost and accuracy.

Software: Gaussian suite of programs is a widely used software package for such calculations.

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for geometry optimization and vibrational frequency calculations.

Basis Set: A common and effective basis set for molecules of this size is 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution.

Workflow:

-

Geometry Optimization: The initial molecular structure of this compound is built and optimized to find the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies) and to enable the assignment of experimental infrared and Raman spectra.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between filled and vacant orbitals, offering a deeper understanding of charge delocalization and hyperconjugative interactions within the molecule.

Predicted Molecular Geometry (Illustrative Example)

The following table presents an illustrative example of the kind of data that would be generated from a DFT-based geometry optimization of this compound, based on typical bond lengths and angles for similar molecules.

| Parameter | Atom Connection | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O | ~1.22 Å |

| C-S | ~1.77 Å | |

| S-CH3 | ~1.82 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle (°) | C-C-C (aromatic) | ~119 - 121° |

| C-S-C | ~100° | |

| Dihedral Angle (°) | C-C-S-C | Variable (defines conformation) |

Predicted Vibrational Frequencies (Illustrative Example)

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | ~1680 | (Available from SpectraBase) | Carbonyl stretch |

| ν(C-S) | ~700 | (Available from SpectraBase) | C-S stretch |

| ν(S-CH3) | ~650 | (Available from SpectraBase) | S-CH3 stretch |

| Aromatic C-H stretch | ~3050-3100 | (Available from SpectraBase) | Aromatic C-H stretch |

| Aromatic C=C stretch | ~1400-1600 | (Available from SpectraBase) | Aromatic ring vibrations |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial in determining the electronic properties and reactivity of a molecule.

| Parameter | Predicted Value (eV) |

| EHOMO | (To be calculated) |

| ELUMO | (To be calculated) |

| Energy Gap (ΔE) | (To be calculated) |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis can reveal important intramolecular interactions. For this compound, key interactions would likely involve:

-

π → π* interactions within the aromatic ring.

-

n → π* interactions between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of the aromatic ring and carbonyl group.

-

σ → σ* hyperconjugative interactions.

Visualizations

Synthesis Pathway: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

Workflow for Theoretical Analysis

Caption: A typical workflow for the theoretical analysis of this compound using DFT.

Conclusion and Future Outlook

This compound remains a molecule of significant interest due to its role as a crucial pharmaceutical intermediate. While its synthesis and basic properties are well-documented, a comprehensive public theoretical study on its quantum chemical properties is currently lacking. This guide has provided a detailed framework for such an investigation, outlining the standard computational methodologies and the expected outcomes. A dedicated theoretical study would provide valuable insights into the molecule's structure-activity relationships, reactivity, and spectroscopic properties, which could aid in the optimization of its synthesis and the development of new derivatives with potential therapeutic applications. Researchers are encouraged to undertake such studies to fill the existing knowledge gap and further elucidate the chemical behavior of this important compound.

References

4'-(Methylthio)acetophenone crystal structure analysis

Analysis of 4'-(Methylthio)acetophenone Crystal Structure: A Methodological Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Whitepaper Summary: This document outlines the established methodologies for the determination and analysis of the crystal structure of organic compounds, with a specific focus on this compound. Despite a comprehensive search of publicly available scientific databases and literature, the specific crystallographic data for this compound has not been reported. Consequently, this guide provides a detailed framework of the experimental and computational procedures that would be employed in such an analysis, from synthesis and crystallization to data collection and structure refinement. This paper serves as a technical reference for researchers undertaking crystallographic studies of similar aromatic ketones.

Introduction

This compound, also known as p-acetylthioanisole, is an organic compound with the chemical formula C₉H₁₀OS. It serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physicochemical properties, polymorphism, and ultimately its behavior in solid-state formulations. Crystal structure analysis by single-crystal X-ray diffraction is the definitive method for elucidating this atomic arrangement.

While the synthesis and general properties of this compound are documented, a detailed public record of its single-crystal X-ray structure analysis is not currently available. This guide, therefore, presents the standard, rigorous protocols that would be applied to determine and analyze its crystal structure.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.

Synthesis and Purification

The first step is the synthesis of high-purity this compound. A common synthetic route is the Friedel-Crafts acylation of thioanisole.

-

Reaction: Thioanisole is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to achieve a purity of >99%, which is essential for growing high-quality single crystals. The purity is verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

-

Data Integration: The intensities of the diffraction spots are measured and processed to generate a file containing the reflection data.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods to achieve the best possible fit.

Data Presentation: Expected Crystallographic Data

Upon successful crystal structure determination, the following quantitative data for this compound would be summarized in tables for clear interpretation and comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Expected Value |

| Empirical formula | C₉H₁₀OS |

| Formula weight | 166.24 g/mol |

| Temperature | 100(2) K |

| Wavelength | (e.g., 0.71073 Å for Mo Kα) |

| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space group | To be determined (e.g., P2₁/c) |

| Unit cell dimensions | a = ? Å, α = 90° |

| b = ? Å, β = ?° | |

| c = ? Å, γ = 90° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | (e.g., 0.20 x 0.15 x 0.10 mm³) |

| Theta range for data collection | (e.g., 2.0 to 28.0°) |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta | ? % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| S1 - C(aryl) | ~1.75 - 1.78 |

| S1 - C(methyl) | ~1.79 - 1.82 |

| C=O | ~1.21 - 1.23 |

| C(aryl) - C(acetyl) | ~1.48 - 1.51 |

| C(acetyl) - C(methyl) | ~1.49 - 1.52 |

| C-C (in ring) | ~1.37 - 1.40 |

Table 3: Selected Bond Angles (°)

| Angle | Expected Angle (°) |

| C(aryl) - S1 - C(methyl) | ~100 - 105 |

| O=C - C(aryl) | ~119 - 121 |

| O=C - C(methyl) | ~119 - 121 |

| C(aryl) - C(acetyl) - C(methyl) | ~118 - 120 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

Logical Relationship of Crystallographic Data

The following diagram illustrates the relationship between the different components of crystallographic data.

Conclusion

While the definitive crystal structure of this compound is not presently in the public domain, this technical guide provides a comprehensive overview of the standard procedures required for its determination and analysis. The outlined experimental protocols and expected data serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The elucidation of this structure would provide significant insights into the solid-state properties of this important synthetic intermediate.

Solubility Profile of 4'-(Methylthio)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Methylthio)acetophenone, also known as 4-acetylthioanisole, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for its quantitative determination, and visual workflows to aid in experimental design.

Core Data: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility in certain common laboratory solvents. The following table summarizes the available information. For precise process development and formulation, experimental determination of solubility in the specific solvent system of interest is highly recommended.

| Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility |

| Halogenated | Chloroform | CHCl₃ | Not Specified | Soluble[1] |

| Alcohols | Methanol | CH₃OH | Not Specified | Soluble[1] |

Note: The term "soluble" is qualitative and indicates that the compound dissolves to a visually appreciable extent. For quantitative applications, the experimental protocols provided in the subsequent sections should be employed.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, two robust methods for the experimental determination of the solubility of this compound are detailed below: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.[2][3][4]

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

-

Weighing and Calculation:

-

Once the solvent is completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution collected

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster alternative to the gravimetric method, especially for routine measurements.[5] A calibration curve must first be established.

Materials and Equipment:

-

This compound

-

Solvent of interest (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw an aliquot of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each method.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers to determine these crucial parameters experimentally. The detailed gravimetric and UV-Vis spectroscopic protocols, along with the illustrative workflows, offer a comprehensive approach to generating reliable solubility data. This information is invaluable for the effective use of this compound in research, development, and manufacturing processes.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation of thioanisole (B89551) is a cornerstone of electrophilic aromatic substitution, yielding predominantly para-acylated products, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. A key product, 4-(methylthio)acetophenone, serves as a crucial precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib (Vioxx), which is a selective COX-2 inhibitor.[1][2] This application note provides detailed protocols for the Friedel-Crafts acylation of thioanisole using both traditional Lewis acid catalysts and modern solid acid catalysts, accompanied by a comparative data summary and a procedural workflow diagram.

The reaction involves the introduction of an acyl group onto the aromatic ring of thioanisole. The methylthio (-SCH₃) group is an ortho-, para-directing activator, with the para-position being sterically favored, leading to a high regioselectivity for the 4-substituted product. The general mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of thioanisole.[3]

Data Presentation

The selection of the catalyst and acylating agent significantly influences the reaction conditions and outcomes. Below is a summary of representative reaction conditions and yields for the Friedel-Crafts acylation of thioanisole.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-(methylthio)acetophenone (%) | Reference |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane (B109758) | 0 to RT | 0.5 - 1 | Typically high (specific yield not reported in snippets) | [4][5] |

| Amberlyst-15 | Acetic Anhydride (B1165640) | Ethylene (B1197577) Chloride | 70 | Not Specified | Not Specified, but noted as the "best catalyst" in the study | [1][2][6] |

| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | Acetic Anhydride | Ethylene Chloride | 70 | Not Specified | Not Specified | [1][2][6] |

| Indion-190 | Acetic Anhydride | Ethylene Chloride | 70 | Not Specified | Not Specified | [1][2][6] |

| Indion-130 | Acetic Anhydride | Ethylene Chloride | 70 | Not Specified | Not Specified | [1][2][6] |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride and Acetyl Chloride

This protocol outlines the traditional method for the acylation of thioanisole using a stoichiometric amount of aluminum chloride.

Materials:

-

Thioanisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[4][5]

-

Addition of Thioanisole: After the addition of acetyl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]

-

Reaction Progression: After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4][7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[4][7]

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][7]

-

Purification: Purify the crude 4-(methylthio)acetophenone by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.[7]

Protocol 2: Friedel-Crafts Acylation using a Solid Acid Catalyst and Acetic Anhydride

This protocol presents a more environmentally benign approach using a reusable solid acid catalyst.

Materials:

-

Thioanisole

-

Acetic Anhydride

-

Amberlyst-15 (or other solid acid catalyst)

-

Ethylene Chloride (or another suitable solvent)

-

Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioanisole (1.0 equivalent), acetic anhydride (a molar ratio of 1:3 thioanisole to acetic anhydride is suggested in a similar study), the solid acid catalyst (e.g., Amberlyst-15, 0.1 g/cm³ of the organic volume), and the solvent (e.g., ethylene chloride).[6]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.[6] Monitor the reaction by TLC or GC-MS.

-

Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride.

-

Extraction and Drying: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentration and Purification: Remove the solvent by rotary evaporation and purify the resulting crude product by vacuum distillation or column chromatography to obtain pure 4-(methylthio)acetophenone.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation of thioanisole.

Signaling Pathway (Reaction Mechanism)

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract